molecular formula C14H22ClN3O B10908369 4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10908369
M. Wt: 283.80 g/mol
InChI Key: ADNFQCMMUQMBKS-UHFFFAOYSA-N
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Description

4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with a complex structure that includes a pyrazole ring, a cyclohexyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the chloro substituent, and attachment of the cyclohexyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(2,3-DIMETHYLCYCLOHEXYL)-3-NITROBENZAMIDE
  • 4-CHLORO-N-(2,3-DIMETHYLCYCLOHEXYL)-3-AMINOBENZAMIDE

Uniqueness

Compared to similar compounds, 4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has unique structural features that may confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H22ClN3O/c1-8-6-5-7-11(9(8)2)16-14(19)13-12(15)10(3)18(4)17-13/h8-9,11H,5-7H2,1-4H3,(H,16,19)

InChI Key

ADNFQCMMUQMBKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=NN(C(=C2Cl)C)C

Origin of Product

United States

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